"Arsine, dichlorohexyl-" chemical structure and properties
"Arsine, dichlorohexyl-" chemical structure and properties
Disclaimer: Information regarding the specific chemical entity "arsine, dichlorohexyl-" (also known as dichloro(hexyl)arsane) is exceptionally limited in publicly accessible scientific literature and chemical databases. This guide provides the available information for this specific compound and supplements it with data and protocols for analogous, well-characterized dichloroalkylarsines to offer a comprehensive overview for researchers, scientists, and drug development professionals. The properties and behaviors of analogous compounds should be considered indicative rather than definitive for dichlorohexylarsine.
Introduction to Dichloroalkylarsines
Dichloroalkylarsines are a class of organoarsenic compounds characterized by an arsenic atom bonded to an alkyl group and two chlorine atoms. These compounds are reactive intermediates and have been of historical interest, particularly in the context of chemical warfare agents due to their vesicant (blistering) properties.[1][2] Modern research interest is limited due to their high toxicity. The general structure is R-AsCl₂, where R is an alkyl group. The reactivity of the As-Cl bonds makes them versatile precursors for the synthesis of other organoarsenic compounds.[1]
Dichlorohexylarsine: Structure and Available Data
Dichlorohexylarsine has the chemical formula C₆H₁₃AsCl₂.[3] While specific experimental data is not available in the literature, some basic molecular information and predicted properties have been calculated and are available through databases such as PubChem.[3]
Chemical Structure:
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Molecular Formula: C₆H₁₃AsCl₂
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SMILES: CCCCCC--INVALID-LINK--Cl
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InChI: InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
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InChIKey: DJVOOQCZZHPSRU-UHFFFAOYSA-N
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Compound Name: dichloro(hexyl)arsane[3]
Tabulated Data for Dichlorohexylarsine and Analogues
Due to the absence of experimental data for dichlorohexylarsine, the following table presents its predicted data alongside the experimental data for its shorter-chain analogues, methyldichloroarsine and ethyldichloroarsine, for comparative purposes.
| Property | Dichlorohexylarsine (Predicted) | Methyldichloroarsine (Experimental) | Ethyldichloroarsine (Experimental) |
| Molecular Formula | C₆H₁₃AsCl₂[3] | CH₃AsCl₂[1] | C₂H₅AsCl₂[2] |
| Molar Mass | 229.96 g/mol [3] | 160.86 g/mol [1] | 174.89 g/mol [2] |
| Appearance | - | Colorless liquid[1] | Colorless, mobile liquid[2] |
| Melting Point | - | -55 °C[1] | -65 °C[2] |
| Boiling Point | - | 133 °C[1] | 156 °C (decomposes)[2] |
| Density | - | 1.836 g/cm³[1] | 1.742 g/cm³ @ 14 °C[2] |
| Solubility in Water | - | Reacts[1] | Soluble[2] |
| XlogP | None[3] | - | - |
Note: Predicted data for dichlorohexylarsine is sourced from PubChem. Experimental data for analogues are from their respective Wikipedia and PubChem entries.[1][2][3]
Synthesis and Experimental Protocols
No specific experimental protocol for the synthesis of dichlorohexylarsine has been published. However, general methods for the synthesis of dichloroalkylarsines are well-established and can be adapted. The most common laboratory method involves the reaction of arsenic trichloride with an organometallic reagent, such as a Grignard reagent or an organozinc compound.[1][4]
Generalized Experimental Protocol for Dichloroalkylarsine Synthesis
This protocol is a generalized procedure based on the synthesis of similar compounds like methyldichloroarsine and ethyldichloroarsine.[1][4] Extreme caution and appropriate safety measures are mandatory when working with these highly toxic compounds.
Objective: To synthesize a dichloroalkylarsine (e.g., dichlorohexylarsine) via the reaction of a Grignard reagent with arsenic trichloride.
Materials:
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Hexylmagnesium bromide (or other corresponding Grignard reagent) solution in a suitable ether solvent (e.g., diethyl ether, THF)
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Arsenic trichloride (AsCl₃)
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Anhydrous diethyl ether or THF
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Inert gas (e.g., Argon or Nitrogen)
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Standard Schlenk line and glassware
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Distillation apparatus
Procedure:
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Reaction Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under an inert atmosphere.
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Reagent Addition: Charge the flask with a solution of arsenic trichloride in anhydrous ether. Cool the flask to a low temperature (e.g., -30 °C to 0 °C) using an appropriate cooling bath.
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Grignard Reaction: Slowly add the hexylmagnesium bromide solution from the dropping funnel to the stirred solution of arsenic trichloride. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
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Workup: The reaction mixture will contain the desired product along with magnesium salts. The salts are typically removed by filtration under an inert atmosphere.
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Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield the dichloroalkylarsine.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of dichloroalkylarsines.
Chemical Properties and Reactivity
Dichloroalkylarsines are reactive compounds. The arsenic-chlorine bonds are susceptible to nucleophilic attack.[1] They react with water, likely to form the corresponding arsonous acid and hydrochloric acid.[5] They are also reducing agents and can react vigorously with oxidizing agents.[6]
Toxicology and Safety
Organoarsenic compounds exhibit a wide range of toxicities, and dichloroalkylarsines are known to be highly toxic.[1] They are classified as vesicants, meaning they can cause severe skin, eye, and respiratory tract blistering.[1][2] While organic arsenic compounds are generally considered less toxic than inorganic arsenic compounds, the high reactivity and specific nature of these chemicals make them hazardous.[7]
Symptoms of exposure to analogous compounds include:
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Irritation to the eyes and skin upon contact.[8]
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Respiratory distress if inhaled.[8]
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Systemic effects if absorbed, though specific data for dichlorohexylarsine is unavailable.
Safety Precautions:
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All work with dichloroalkylarsines must be conducted in a well-ventilated fume hood.
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Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential.
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Due to the ability of some of these compounds to penetrate rubber, specialized protective gear may be necessary.[1]
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Decontamination can be achieved with bleach or caustic soda solutions.[1]
Given the high toxicity and lack of detailed information, any research involving dichlorohexylarsine should be approached with extreme caution and a thorough risk assessment.
References
- 1. Methyldichloroarsine - Wikipedia [en.wikipedia.org]
- 2. Ethyldichloroarsine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - Arsine, dichlorohexyl- (C6H13AsCl2) [pubchemlite.lcsb.uni.lu]
- 4. webqc.org [webqc.org]
- 5. Methyldichloroarsine. CAS#: 593-89-5 [m.chemicalbook.com]
- 6. METHYLDICHLOROARSINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Arsenic | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. Ethyldichloroarsine | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]
